1-Benzyloxy-3-chloro-2-propanol
Description
Significance of Halohydrin and Protected Glycerol (B35011) Derivatives in Chemical Synthesis
Halohydrins, organic compounds containing a halogen and a hydroxyl group on adjacent carbon atoms, are pivotal intermediates in organic synthesis. allen.inwikipedia.org Their importance stems from their ability to undergo a variety of transformations, most notably intramolecular cyclization to form epoxides, which are themselves highly valuable synthetic precursors. fiveable.mebyjus.com This reaction, typically occurring in the presence of a base, is a cornerstone of epoxide synthesis and is the reverse of the reaction used to form halohydrins from epoxides. wikipedia.orgbyjus.com
Glycerol and its derivatives are fundamental three-carbon building blocks in organic chemistry. nih.gov The presence of three hydroxyl groups offers multiple points for functionalization, but also necessitates the use of protecting groups to achieve selective reactions at specific positions. google.com Protected glycerol derivatives, where one or more hydroxyl groups are masked, are crucial for the regioselective synthesis of complex molecules, including pharmaceuticals and natural products. google.comtandfonline.com The benzyl (B1604629) group is a common and effective protecting group for alcohols due to its relative stability and the ease of its removal under specific conditions. tandfonline.com
Overview of the Synthetic Utility of 1-Benzyloxy-3-chloro-2-propanol (B8625)
This compound combines the key features of a halohydrin and a protected glycerol derivative. The presence of a chlorine atom, a hydroxyl group, and a benzyloxy group on a three-carbon backbone makes it a highly versatile synthetic intermediate. evitachem.com The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the hydroxyl group can be involved in esterification, etherification, or oxidation reactions. The benzyloxy group protects one of the primary hydroxyl functions of the glycerol backbone, allowing for selective manipulation of the other functional groups. evitachem.com
One of the primary synthetic routes to this compound involves the ring-opening of benzyl glycidyl (B131873) ether with a source of chloride ions. evitachem.com This method is reported to be highly efficient. evitachem.com Another approach is the reaction of epichlorohydrin (B41342) with benzyl alcohol. evitachem.com
The reactivity of this compound allows for its use in the synthesis of various important compounds. For instance, it can be converted to 1-benzyloxy-2,3-propanediol through the replacement of the chlorine atom with a hydroxyl group. evitachem.com It also serves as a precursor for the synthesis of other valuable intermediates, such as 1-(Benzyloxy)-3-chloropropan-2-one through oxidation. nih.gov
Scope and Academic Importance in Contemporary Research
The academic importance of this compound lies in its role as a key building block in the synthesis of biologically active molecules and complex organic structures. Its chiral nature, when synthesized in an enantiomerically pure form, makes it particularly valuable for the preparation of chiral drugs and other enantiopure compounds.
Contemporary research continues to explore new applications and synthetic methodologies involving this compound. Its utility extends to the synthesis of various heterocyclic compounds and as a fragment in the total synthesis of natural products. The ability to introduce different functionalities at specific positions of the propane backbone with stereochemical control is a significant area of ongoing investigation.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃ClO₂ |
| Molecular Weight | 200.66 g/mol |
| IUPAC Name | 1-chloro-3-(phenylmethoxy)propan-2-ol |
| CAS Number | 61509-32-0 |
Data sourced from PubChem CID 4141006 nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-phenylmethoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXVYZMGZACQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399826 | |
| Record name | 1-BENZYLOXY-3-CHLORO-2-PROPANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13991-52-1 | |
| Record name | 1-BENZYLOXY-3-CHLORO-2-PROPANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthesis Methodologies for 1 Benzyloxy 3 Chloro 2 Propanol
Regioselective and Stereoselective Pathways for 1-Benzyloxy-3-chloro-2-propanol (B8625)
The controlled synthesis of this compound hinges on methodologies that can selectively introduce functional groups at specific positions. Regioselectivity, in this context, refers to the preferential reaction at one of two or more possible sites, such as the two carbons of an epoxide ring.
Epoxide Ring-Opening as a Synthetic Strategy
A primary and effective route for synthesizing this compound is through the ring-opening of a suitable epoxide precursor, typically benzyl (B1604629) glycidyl (B131873) ether. Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain, which makes them susceptible to cleavage by nucleophiles. masterorganicchemistry.com This reaction can proceed under either acidic or basic conditions, with the regiochemical outcome depending on the reaction mechanism. libretexts.org
Under acidic conditions, the epoxide oxygen is first protonated, which activates the ring for nucleophilic attack. masterorganicchemistry.comlibretexts.org The nucleophile, in this case, a chloride ion (from a source like hydrochloric acid), then attacks one of the epoxide carbons. For an asymmetric epoxide like benzyl glycidyl ether, the attack preferentially occurs at the more sterically hindered carbon if there is significant carbocation character development, but for primary/secondary epoxides, it often proceeds in an SN2-like manner at the less substituted carbon. libretexts.org The reaction with HCl typically yields the desired this compound as the major product due to attack at the terminal, less sterically hindered carbon atom. libretexts.org
Conversely, under basic or neutral conditions, the ring-opening occurs via a direct SN2 mechanism. masterorganicchemistry.com A strong nucleophile attacks the epoxide ring directly, without prior protonation. This attack almost exclusively happens at the less sterically hindered carbon atom. masterorganicchemistry.comjsynthchem.com This pathway results in an inversion of stereochemistry if the carbon being attacked is a chiral center. masterorganicchemistry.com
Nucleophilic Substitution Reactions in its Formation
Nucleophilic substitution provides an alternative pathway to this compound. This strategy can involve the formation of the ether linkage via Williamson ether synthesis. For instance, 3-chloro-1,2-propanediol (B139630) can be treated with a benzyl halide, such as benzyl bromide, in the presence of a base. The base, like potassium tert-butoxide, deprotonates the more accessible primary hydroxyl group of the diol, which then acts as a nucleophile to displace the bromide from benzyl bromide, forming the benzyl ether.
Another approach involves the reaction of carboxylate anions with alkyl halides. arkat-usa.org While this is for ester formation, the principle of using a nucleophile to displace a halide is fundamental. A related synthesis involves starting with 3-chloropropanol, which is treated with benzyl bromide and potassium tert-butoxide in a solvent like dry tetrahydrofuran (B95107) (THF) to form the corresponding ether. prepchem.com
Enantioselective Preparation and Resolution of this compound and its Precursors
For applications where a specific stereoisomer is required, such as in the synthesis of pharmaceuticals, enantioselective methods are crucial. These methods aim to produce a single enantiomer of a chiral compound.
Chemoenzymatic Approaches (e.g., Lipase-mediated kinetic resolution of related compounds)
Chemoenzymatic strategies leverage the high stereoselectivity of enzymes, particularly lipases, to resolve racemic mixtures. Kinetic resolution is a common technique where an enzyme selectively catalyzes the transformation of one enantiomer in a racemic pair, allowing for the separation of the reacted enantiomer from the unreacted one. rsc.org
Lipases are frequently used to catalyze the acylation or hydrolysis of alcohols with high enantioselectivity. In the context of resolving racemic this compound, a lipase (B570770) can be used to selectively acylate one enantiomer (e.g., the (R)-enantiomer) with an acyl donor like vinyl acetate (B1210297). This results in the formation of an ester from one enantiomer while leaving the other enantiomer ((S)-alcohol) unreacted. These two compounds, having different functional groups, can then be separated. Studies on analogous compounds, such as (R,S)-1-chloro-3-(1-naphthyloxy)-2-propanol, have demonstrated the effectiveness of this method. sciencepublishinggroup.com Using Pseudomonas cepacia lipase (PCL) immobilized in a bioreactor, a high enantioselectivity (E = 110) was achieved in the transesterification with vinyl acetate. sciencepublishinggroup.com
The choice of lipase and reaction conditions, including the solvent and acyl donor, is critical for achieving high enantiomeric excess (ee) and conversion. nih.govmdpi.com
Table 1: Examples of Lipase-Mediated Kinetic Resolution of Related Alcohols
| Substrate | Lipase | Acyl Donor/Reaction | Product(s) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| (rac)-1-chloro-3-(1-naphthyloxy)-2-propanol | Pseudomonas cepacia lipase (PCL) | Transesterification with vinyl acetate | (S)-alcohol and (R)-acetate | High (E = 110) | sciencepublishinggroup.com |
| rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Thermomyces lanuginosus lipase (TLL) | Hydrolysis | (R)-alcohol and (S)-acetate | >99% ee | mdpi.com |
| (rac)-1-phenylethanol | Candida antarctica lipase B (CALB) | Transesterification with isopropenyl acetate | (R)-1-phenylethyl acetate | 98% ee | mdpi.com |
Asymmetric Catalysis in Stereoselective Synthesis
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction to produce predominantly one enantiomer. This approach is highly efficient as the catalyst can generate a large quantity of the chiral product. For the synthesis of chiral halohydrins like this compound, a key strategy is the asymmetric ring-opening (ARO) of an achiral epoxide precursor, such as benzyl glycidyl ether.
Chiral metal complexes, for example, those based on chromium or cobalt salen catalysts developed by researchers like Eric Jacobsen, are effective for the ARO of epoxides with various nucleophiles, including chlorides. masterorganicchemistry.com These catalysts can deliver the nucleophile to one of the epoxide carbons with high enantioselectivity. Another approach involves Zr-catalyzed asymmetric carboalumination (ZACA), which can be used to synthesize chiral alcohols from terminal alkenes with high stereocontrol. nih.gov While not directly applied to this compound in the cited literature, these catalytic systems represent a powerful strategy for its enantioselective synthesis. nih.govnih.gov
Chiral Auxiliary-Mediated Methodologies
In this strategy, a chiral auxiliary is temporarily incorporated into the substrate molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
For the synthesis of a molecule like this compound, one could start with a precursor molecule and attach a chiral auxiliary, such as a chiral oxazolidinone or camphorsultam. wikipedia.org For example, an α-benzyloxy ketone could be subjected to a diastereoselective reduction where the chiral auxiliary directs the hydride attack to one face of the carbonyl group, establishing the stereochemistry at the C2 hydroxyl group. A study demonstrated that a chiral benzyl group itself can act as both a protecting group and a chiral auxiliary to achieve 1,4-asymmetric induction in the synthesis of optically active 1,2-diols. elsevierpure.com This method involves a chelation-controlled asymmetric nucleophilic addition of a Grignard reagent to a chiral α-benzyloxy ketone, yielding alcohols with high diastereoselectivity. elsevierpure.com Following the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product.
Elucidating the Chemical Reactivity and Transformational Potential of 1 Benzyloxy 3 Chloro 2 Propanol
Nucleophilic Displacement Reactions at the Chlorinated Carbon
The primary carbon atom bonded to a chlorine atom in 1-benzyloxy-3-chloro-2-propanol (B8625) is an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is the basis for numerous synthetic strategies aimed at introducing new functional groups into the molecule.
The chlorine atom can be readily displaced by a variety of nucleophiles to form a diverse range of functionalized derivatives.
Ethers: In the presence of an alkoxide, the chlorinated carbon undergoes a Williamson ether synthesis to form a new ether linkage. libretexts.orgmasterorganicchemistry.com This reaction is a cornerstone for building more complex polyether structures or for introducing specific alkoxy groups.
Amines: Amines, acting as nucleophiles, can displace the chloride to form amino alcohols. libretexts.orgchembk.com This reaction is particularly significant in pharmaceutical synthesis, as the resulting secondary amine can be a key pharmacophore. For example, reaction with a primary amine can lead to the formation of a secondary amine, and this process can be repeated to form tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.org A specific example is the synthesis of 1-(benzylamino)-3-chloropropan-2-ol. chembk.com
Other Derivatives: Other nucleophiles such as azide (B81097) ions can also react at this site. The resulting alkyl azide can then be reduced to a primary amine, offering an alternative route to amino derivatives that avoids overalkylation. libretexts.org
| Nucleophile | Product Type | Significance |
|---|---|---|
| Alkoxide (RO⁻) | Ether | Formation of complex polyethers. libretexts.orgmasterorganicchemistry.com |
| Amine (RNH₂) | Secondary Amine | Key intermediates in pharmaceutical synthesis. libretexts.orgchembk.com |
| Azide (N₃⁻) | Alkyl Azide | Precursor to primary amines via reduction. libretexts.org |
The nucleophilic displacement at the primary chlorinated carbon predominantly follows an S_N2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.commasterorganicchemistry.com This is due to the unhindered nature of the primary carbon, which allows for backside attack by the nucleophile. masterorganicchemistry.com The reaction is concerted, meaning the bond formation with the nucleophile and the bond breaking with the chloride leaving group occur simultaneously. masterorganicchemistry.com This mechanism leads to an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com
The rate of the S_N2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. masterorganicchemistry.com The regioselectivity of the reaction is high, with the nucleophile preferentially attacking the primary carbon over the secondary carbon bearing the hydroxyl group, due to the better leaving group ability of chloride compared to the hydroxyl group.
Reactions Involving the Secondary Hydroxyl Group
The secondary hydroxyl group on the central carbon of this compound offers another site for chemical modification, enabling a different set of synthetic transformations.
The hydroxyl group can be readily converted into esters and ethers, which can serve as protecting groups or as a means to introduce new functionalities.
Esterification: The secondary alcohol can be acylated to form esters. This is often achieved by reacting the alcohol with an acyl chloride or an acid anhydride. researchgate.net For instance, reaction with acetyl chloride can yield the corresponding acetate (B1210297) ester. researchgate.net This transformation is useful for protecting the hydroxyl group during subsequent reactions.
Etherification: The hydroxyl group can also be converted into an ether. organic-chemistry.orgnih.gov This can be accomplished through various methods, including the Williamson ether synthesis where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. libretexts.org Alternatively, newer methods utilizing reagents like 2-benzyloxy-1-methylpyridinium triflate allow for benzylation under neutral conditions. beilstein-journals.orgnih.gov
| Reaction | Reagent | Product |
|---|---|---|
| Esterification | Acetyl Chloride | Acetate Ester |
| Etherification | Sodium Hydride, Alkyl Halide | Ether |
| Benzylation | 2-Benzyloxy-1-methylpyridinium triflate | Benzyl (B1604629) Ether |
The secondary hydroxyl group can undergo both oxidation and reduction, leading to different functional groups.
Oxidation: Oxidation of the secondary alcohol functionality in this compound leads to the formation of the corresponding ketone, 1-benzyloxy-3-chloro-2-propanone. nih.gov Various oxidizing agents can be employed for this transformation.
Reduction: While the secondary alcohol is already in a reduced state, the term "reduction" in this context might refer to reactions on derivatives. For instance, if the hydroxyl group is first oxidized to a ketone, it can then be reduced back to the alcohol, potentially with stereochemical control. More relevant is the reduction of the entire molecule, which would also affect the benzylic ether and the chlorinated carbon.
Benzylic Ether Cleavage and Deprotection Strategies
The benzyl group is a common protecting group for alcohols due to its relative stability and the various methods available for its removal. organic-chemistry.org
The most common method for cleaving the benzylic ether is through catalytic hydrogenolysis. youtube.com This involves reacting the compound with hydrogen gas in the presence of a palladium catalyst (Pd/C). youtube.com This reaction is typically clean and high-yielding, producing the deprotected alcohol and toluene (B28343) as a byproduct, which is easily removed. youtube.com
Other methods for benzyl ether cleavage include the use of strong acids, although this is limited to substrates that are stable under acidic conditions. organic-chemistry.org Oxidative cleavage is also possible, where the benzyl ether is oxidized to a benzoate, which can then be hydrolyzed under basic conditions. organic-chemistry.org Additionally, certain reagents like triphenylphosphine (B44618) hydrobromide have been shown to cleave benzyl ethers. researchgate.net
Hydrogenolysis and Other Reductive Cleavage Methods
The removal of the benzyl protecting group via reductive methods is a cornerstone of its use in multi-step synthesis. This process, known as hydrogenolysis, involves the cleavage of the carbon-oxygen bond of the ether by the addition of hydrogen.
Catalytic Hydrogenolysis: The most common method for cleaving benzyl ethers is catalytic hydrogenolysis. youtube.com This reaction is typically performed by exposing the substrate to hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Palladium on an activated carbon support (Pd/C) is the most frequently used catalyst for this transformation. The reaction is generally clean and high-yielding, breaking the benzylic C-O bond to liberate the free alcohol, 3-chloro-1,2-propanediol (B139630), and toluene as a byproduct. youtube.com Raney nickel is another effective catalyst for this purpose and can sometimes offer different selectivity in complex molecules.
Catalytic Transfer Hydrogenolysis: A significant practical alternative to using flammable and pressurized hydrogen gas is catalytic transfer hydrogenation. This method uses a hydrogen donor molecule in solution along with the catalyst. Common hydrogen donors include cyclohexene, 1,4-cyclohexadiene, and isopropanol. organic-chemistry.org This technique is often considered milder and can be more suitable for laboratories not equipped for high-pressure hydrogenations.
Ruthenium-Catalyzed Reductive Cleavage: More advanced methods for C-O bond cleavage have been developed, including those using ruthenium catalysts. chemicalbook.com In related systems like 3-benzyloxy-1-propanol, ruthenium complexes have been shown to selectively cleave the sp³ C-O bond. chemicalbook.com These reactions may proceed through a different mechanism involving a tandem dehydrogenation/reductive ether cleavage pathway, showcasing alternative strategies beyond direct hydrogenolysis.
Table 1: Reductive Cleavage Methods for the Benzyl Ether in this compound This table is illustrative, based on standard transformations for this class of compounds.
| Method | Catalyst | Reagents / Hydrogen Source | Primary Products |
|---|---|---|---|
| Catalytic Hydrogenolysis | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | 3-chloro-1,2-propanediol, Toluene |
| Catalytic Hydrogenolysis | Raney Nickel | Hydrogen Gas (H₂) | 3-chloro-1,2-propanediol, Toluene |
| Catalytic Transfer Hydrogenolysis | Palladium on Carbon (Pd/C) | Isopropanol or 1,4-Cyclohexadiene | 3-chloro-1,2-propanediol, Toluene |
| Ruthenium-Catalyzed Cleavage | Ruthenium Complex | Specific conditions vary | 3-chloro-1,2-propanediol, Toluene |
Acid- and Base-Catalyzed Cleavage and Transformation Reactions
While reductive methods are prevalent, the benzyl ether can also be cleaved under acidic conditions. In contrast, basic conditions typically promote a different, highly significant transformation that does not involve ether cleavage.
Acid-Catalyzed Cleavage: Benzyl ethers are susceptible to cleavage by strong acids, although this method is less common than hydrogenolysis due to the harsh conditions that may not be compatible with other sensitive functional groups. youtube.comorganic-chemistry.org The reaction can be promoted by both Brønsted and Lewis acids. Strong Lewis acids, such as boron trichloride (B1173362) (BCl₃), are particularly effective at cleaving benzyl ethers, even at low temperatures. organic-chemistry.org The mechanism involves coordination of the Lewis acid to the ether oxygen, activating the C-O bond towards cleavage.
Base-Catalyzed Transformation: The benzyl ether group itself is generally stable under basic conditions. organic-chemistry.org However, for this compound, the presence of a base leads to a significant intramolecular transformation. The base, such as sodium hydroxide (B78521) or potassium hydroxide, deprotonates the secondary alcohol to form an alkoxide. This internal nucleophile then readily displaces the adjacent chloride via an intramolecular Sₙ2 reaction, resulting in the formation of an epoxide ring. This reaction, known as the Williamson ether synthesis for epoxide formation, is a highly efficient pathway to produce benzyl glycidyl (B131873) ether. chemicalbook.comgoogle.com This intramolecular cyclization is the predominant reaction under basic conditions and represents a key aspect of the compound's transformational potential, converting the chlorohydrin moiety into a reactive epoxide. chemicalbook.comgoogle.com
Table 2: Acid- and Base-Catalyzed Reactions of this compound This table is illustrative and based on established reactivity for the functional groups present.
| Reaction Type | Reagent Type | Example Reagent(s) | Primary Product | Reaction Description |
|---|---|---|---|---|
| Acid-Catalyzed Cleavage | Lewis Acid | Boron Trichloride (BCl₃) | 3-chloro-1,2-propanediol | Cleavage of the benzyl ether bond. |
| Base-Catalyzed Cyclization | Strong Base | Sodium Hydroxide (NaOH) | Benzyl glycidyl ether | Intramolecular Williamson ether synthesis (epoxidation). |
1 Benzyloxy 3 Chloro 2 Propanol As a Chiral Building Block in Complex Molecule Synthesis
Precursor in Medicinal Chemistry and Pharmaceutical Drug Discovery
The unique arrangement of functional groups in 1-benzyloxy-3-chloro-2-propanol (B8625) makes it an important intermediate in the synthesis of various pharmaceutically active compounds. Its utility stems from its ability to introduce a protected glycerol (B35011) backbone with defined stereochemistry into a target molecule.
This compound serves as a key precursor for the acyclic side chain of the antiviral drug Ganciclovir (B1264). Ganciclovir is an acyclic nucleoside analogue of guanine (B1146940) used to treat infections caused by herpes family viruses. The synthesis strategy involves coupling a protected guanine derivative with an appropriately functionalized glycerol side-chain.
Derivatives of this compound, such as 1,3-dibenzyloxy-2-acetoxymethoxy propane, are commonly employed to construct the 1,3-dihydroxy-2-propoxymethyl moiety of Ganciclovir. The synthesis often begins with a glycerol derivative where hydroxyl groups are protected, for instance with benzyl (B1604629) groups. This protected intermediate is then functionalized to introduce the necessary side chain, which is subsequently coupled with a modified guanine base, like diacetylguanine. The final steps involve deprotection, such as the hydrogenolysis of benzyl ethers, to yield Ganciclovir.
A variety of synthetic routes have been developed, often using related intermediates like 1,3-benzyloxy-2-chlorine methoxy propane for condensation with a silylated 2-N-acetyl guanine. These multi-step syntheses underscore the importance of the benzyloxy-protected glycerol backbone as the foundational element for the drug's acyclic portion.
Table 1: Key Intermediates in Ganciclovir Synthesis Derived from Protected Glycerol
| Intermediate Name | Role in Synthesis |
| 1,3-Dibenzyloxy-2-acetoxymethoxy propane | Provides the complete acyclic side-chain for coupling with the guanine base. |
| 1,3-Benzyloxy-2-chlorine methoxy propane | A reactive intermediate used for condensation with the protected guanine derivative. |
| Diacetylguanine | The purine base that is coupled with the acyclic side-chain. |
| Triacetylganciclovir | The protected precursor to Ganciclovir, formed after the coupling reaction. |
While not directly reported as a precursor, this compound shares a core structural motif with key intermediates used in the synthesis of beta-adrenergic receptor blockers (beta-blockers). Specifically, it is analogous to compounds like (R)- and (S)-1-chloro-3-(1-naphthyloxy)-2-propanol, which are established intermediates for antihypertensive drugs such as Propranolol and Nadoxolol nih.gov.
The critical structural feature for this class of drugs is the 3-amino-1-(aryloxy)-2-propanol backbone. The synthesis typically involves the reaction of an aryloxide (like 1-naphthol) with an electrophilic three-carbon unit, such as epichlorohydrin (B41342), to form a glycidyl (B131873) ether or the corresponding chlorohydrin nih.gov. This intermediate, possessing a reactive epoxide or chlorohydrin moiety, is then opened by an amine (e.g., isopropylamine) to furnish the final beta-blocker structure.
This compound possesses the same essential 3-chloro-2-propanol unit. The benzyloxy group is structurally analogous to the naphthyloxy group in the Propranolol intermediate, acting as an aryloxy-like substituent. This structural similarity suggests its potential utility in creating novel beta-blocker analogues where the benzyloxy-methyl group replaces the more traditional aryloxy moieties.
Table 2: Structural Analogy for Beta-Blocker Synthesis
| Compound | Key Functional Groups | Relevance |
| This compound | Chlorohydrin, Benzyl Ether | The core reactive unit (chlorohydrin) is present for forming the propanolamine (B44665) backbone. |
| 1-Chloro-3-(1-naphthyloxy)-2-propanol | Chlorohydrin, Naphthyl Ether | A known intermediate for Propranolol synthesis nih.gov. |
The versatility of this compound as a chiral building block extends to the synthesis of other bioactive scaffolds. Chiral chemical synthesis is of growing importance in the development of new drugs and agrochemicals. The functional groups of this compound allow for diverse chemical transformations:
The chloro group serves as a leaving group for nucleophilic substitution reactions, enabling the introduction of various functionalities such as amines, azides, or thiols.
The secondary hydroxyl group can be oxidized to a ketone, acylated to form esters, or used as a nucleophile. Its specific stereochemistry is crucial for creating stereochemically defined products.
The benzyloxy group is a stable protecting group for the primary alcohol, which can be removed under mild hydrogenolysis conditions in later synthetic stages to reveal the hydroxyl group for further reactions.
This trifunctional nature allows it to be used in the assembly of complex molecules, including heterocyclic compounds and other scaffolds that are central to medicinal chemistry research.
Application in Natural Product Total Synthesis
The total synthesis of natural products often requires the assembly of complex carbon skeletons with precise stereochemical control. Chiral building blocks like this compound are invaluable tools for this purpose, providing a pre-defined stereocenter that can be incorporated into the larger target molecule.
Glycerol is the fundamental backbone of numerous lipids and glycolipids. The synthesis of structurally defined acylglycerols and other glycerolipids requires selectively protected glycerol derivatives to control the regiochemistry of esterification or etherification.
This compound is a valuable precursor for the glycerol backbone. The benzyl ether protects the sn-1 or sn-3 position, allowing for selective reactions at the C2 hydroxyl and the C3 (or C1) chloro-substituted position. For example, the secondary alcohol can be acylated with a specific fatty acid, and the chloro group can be displaced to introduce another functional group or a second, different acyl chain via a series of transformations. Subsequent deprotection of the benzyl group reveals the final primary alcohol, which can then be further functionalized, for instance, by glycosylation to form a glycolipid or phosphorylation to form a phospholipid. This stepwise, controlled approach is essential for building the complex and diverse structures found in natural lipids.
The enantiopure nature of this compound makes it an ideal starting material for the synthesis of stereochemically complex natural products. The total synthesis of such molecules often relies on strategies that assemble the final product from smaller, chiral fragments.
By incorporating this C3 building block, a specific stereocenter is introduced early in the synthetic sequence. This initial stereocenter can then direct the stereochemical outcome of subsequent reactions, a process known as substrate control, helping to establish other chiral centers in the molecule with high diastereoselectivity. The use of such chiral building blocks is a cornerstone of modern asymmetric synthesis, providing an efficient pathway to enantiomerically pure natural products without the need for difficult chiral separations later in the synthesis. This approach has been instrumental in the synthesis of various classes of natural products, including terpenes, alkaloids, and polyketides nih.gov.
Advanced Methodological Developments and Future Directions in Research on 1 Benzyloxy 3 Chloro 2 Propanol
Catalytic Strategies for Efficient Transformations
Catalysis provides the core framework for the efficient and selective conversion of 1-benzyloxy-3-chloro-2-propanol (B8625). Both organocatalysis and transition metal catalysis offer distinct approaches to manipulating this substrate's reactivity.
Organocatalysis, which utilizes small organic molecules as catalysts, presents a metal-free approach to achieve highly selective reactions. A primary application in the context of this compound is in asymmetric synthesis and kinetic resolution. Chiral organocatalysts can differentiate between the two enantiomers of the racemic compound, enabling the selective synthesis of stereochemically pure products, which is a fundamental principle of biocatalysis and green chemistry. unibuc.ro
Transition metals are powerful catalysts for a wide array of chemical transformations. For this compound, these catalysts can be employed for various reactions, including cross-coupling, hydrogenation, and isomerization. The choice of metal and ligand is crucial for controlling the reaction's outcome, allowing for the targeted synthesis of specific isomers or functionalized derivatives.
Computational Chemistry for Reaction Pathway Prediction and Optimization
Computational tools have become integral to modern chemical research, offering profound insights into reaction mechanisms and enabling the rational design of experiments.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the study of reactions involving this compound, DFT calculations can be used to model the transition states of different potential reaction pathways. By comparing the calculated energies of these transition states, researchers can predict the stereochemical and regiochemical outcomes of a reaction, thus guiding the development of more selective catalysts and optimized reaction conditions.
While DFT provides a static picture of a reaction, Molecular Dynamics (MD) simulations allow researchers to observe the time evolution of a system at the atomic level. For reactions involving this compound, MD simulations can reveal the dynamic interactions between the substrate, catalyst, and solvent molecules. These simulations have suggested that enantioselectivity can arise from differing binding affinities, which are influenced by hydrophobic interactions between the benzyl (B1604629) group and the active sites of an enzyme. This detailed mechanistic understanding is invaluable for optimizing reaction conditions, such as pH and temperature, to enhance enantiomeric excess and yield.
Green Chemistry Principles in this compound Chemistry
The principles of green chemistry aim to make chemical processes more environmentally friendly. Biocatalysis, a key tenet of green chemistry, is particularly relevant to the chemistry of this compound. unibuc.ro The use of enzymes (biocatalysts) can lead to highly selective transformations under mild reaction conditions, often in aqueous media, thereby reducing the need for hazardous organic solvents and reagents. The inherent selectivity of enzymes—spanning chemoselectivity, regioselectivity, and stereoselectivity—aligns perfectly with the goals of sustainable synthesis. unibuc.ro
Interactive Data Table: Factors Influencing Enantioselectivity in Biocatalytic Reactions
This table outlines key parameters and their effects on the biocatalytic resolution involving benzyl ether derivatives, based on insights from molecular dynamics simulations.
| Parameter | Optimal Range | Influence on Reaction |
| pH | 7.5 - 8.5 | Enhances enantiomeric excess (ee) and yield. |
| Temperature | 30 - 40°C | Optimizes enzyme activity and stability for improved ee. |
| Substrate Feature | Benzyl Group | Participates in hydrophobic interactions within the enzyme active site, contributing to differential binding affinities and enantioselectivity. |
Solvent-Free Reactions and Alternative Solvents
A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents, which contribute to environmental pollution and pose safety risks. beilstein-journals.org Research has increasingly focused on solvent-free reaction conditions and the substitution of conventional solvents with greener alternatives.
Solvent-Free Synthetic Approaches
Solvent-free reactions, conducted by grinding solid reactants or heating a mixture of reactants without any solvent, offer significant environmental benefits, including reduced waste, lower costs, and often, faster reaction times and higher yields. researchgate.net One-pot, three-component synthesis under solvent-free grinding conditions has been successfully applied to produce complex molecules. researchgate.net For the synthesis of this compound, a key step is the ring-opening of an epoxide, such as benzyl glycidyl (B131873) ether, with a chlorine source. This approach could be adapted to a solvent-free process using a solid-supported acid catalyst, minimizing waste and simplifying product purification.
Alternative Green Solvents
When a solvent is necessary, the focus shifts to environmentally friendly options like water or ionic liquids.
Water: As a non-toxic, non-flammable, and inexpensive solvent, water is a highly attractive medium for chemical synthesis. Some established methods for synthesizing glycidyl ethers, which are direct precursors to this compound, already utilize aqueous solutions, for instance, using aqueous sodium hydroxide (B78521) in the epoxidation step. chemicalbook.comchemicalbook.com
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that exist as liquids at or near room temperature. Their negligible vapor pressure, non-flammability, and high thermal stability make them excellent green solvent alternatives. rsc.org In the context of synthesizing this compound, ILs could serve as both the solvent and catalyst for the ring-opening reaction of benzyl glycidyl ether, potentially enhancing reaction rates and selectivity. rsc.org
The following table provides a comparative overview of the properties of traditional versus alternative solvents.
| Property | Toluene (B28343) | Diethyl Ether | Water | [BMIM][BF4] |
| Boiling Point | 111 °C | 34.6 °C | 100 °C | >300 °C |
| Vapor Pressure | High | Very High | Moderate | Negligible |
| Flammability | Highly Flammable | Extremely Flammable | Non-flammable | Non-flammable |
| Toxicity | Toxic, CNS depressant | Narcotic, Irritant | Non-toxic | Variable, low |
| Recyclability | Possible | Difficult | High | High |
| Data for a representative Ionic Liquid, 1-butyl-3-methylimidazolium tetrafluoroborate. |
Sustainable Synthetic Routes
Sustainability in chemical synthesis involves the use of renewable resources, maximizing atom economy, and employing catalytic methods to reduce energy consumption and waste. beilstein-journals.org
Renewable Feedstocks: The Glycerol (B35011) Route
Biocatalytic Methods for Enantioselectivity
Many applications of this compound require a specific stereoisomer. Biocatalysis, using enzymes or whole-cell systems, offers a powerful and sustainable tool for achieving high enantioselectivity under mild conditions. Research has shown that epoxide hydrolase (EH) enzymes, for instance from Talaromyces flavus or Bacillus alcalophilus, can effectively resolve racemic benzyl glycidyl ether. chemicalbook.comnih.gov This kinetic resolution yields highly enantiomerically enriched (S)-benzyl glycidyl ether and (R)-3-benzyloxypropane-1,2-diol. chemicalbook.com The subsequent ring-opening of the enantiopure epoxide provides a direct and green route to enantiopure (R)- or (S)-1-benzyloxy-3-chloro-2-propanol.
The table below summarizes and compares different synthetic strategies.
| Feature | Traditional Route | Sustainable Route | Biocatalytic Route |
| Epichlorohydrin (B41342) Source | Petroleum-derived propylene | Biomass-derived glycerol google.com | Can use either source |
| Catalyst | Lewis acids (e.g., SnCl₄), strong acids guidechem.comgoogle.com | Solid acid catalysts, phase-transfer catalysts chemicalbook.comgoogle.com | Enzymes (Epoxide Hydrolase) chemicalbook.comnih.gov |
| Solvent | Volatile organic solvents (e.g., Toluene) guidechem.com | Greener alternatives (e.g., Water) or solvent-free | Aqueous buffer |
| Stereoselectivity | Produces racemate | Produces racemate | High enantioselectivity nih.gov |
| Environmental Impact | High | Reduced | Low |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
